molecular formula C14H14Cl2N2O3 B12142151 Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12142151
M. Wt: 329.2 g/mol
InChI Key: HQLLLJOGQHMPCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . This compound features a 2,6-dichlorophenyl substituent at the C4 position of the tetrahydropyrimidine ring, an ester group at C5, and a methyl group at C4. Structural characterization typically employs FTIR, NMR, and X-ray crystallography, with key functional groups such as the pyrimidine C=O (1698–1740 cm⁻¹) and ester C=O (1740 cm⁻¹) .

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)

InChI Key

HQLLLJOGQHMPCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The position and nature of substituents on the phenyl ring significantly influence physical and chemical properties. For example:

Compound (Substituent) Melting Point (°C) FTIR C=O Peaks (cm⁻¹) Key Structural Features Reference
Ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-DHPM Not reported Not available 2,6-Dichloro symmetry -
Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-DHPM 249–251 1698 (pyrimidine C=O) Asymmetric 2,4-dichloro substitution
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM Not reported 1645 (C≡N), 1250 (C=S) Thioxo group, flattened boat conformation
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM Not reported 1740 (ester C=O) Electron-rich methoxy groups
  • Positional Isomerism : The 2,4-dichloro analog (mp 249–251°C) exhibits a higher melting point than the 2,6-dichloro derivative, likely due to asymmetric packing and stronger intermolecular interactions .
  • Functional Group Effects : Replacing the 2-oxo group with 2-thioxo (as in ) alters hydrogen bonding, leading to a three-dimensional network via N–H⋯S interactions .

Spectroscopic and Structural Analysis

  • FTIR/NMR :
    • The ester C=O stretch consistently appears near 1740 cm⁻¹ across analogs .
    • Aromatic C–Cl stretches (750–600 cm⁻¹) and methoxy C–O vibrations (1250 cm⁻¹) are substituent-dependent .
  • X-ray Crystallography: The 4-cyanophenyl-2-thioxo derivative adopts a flattened boat conformation with disordered ethyl groups, stabilized by N–H⋯O/S hydrogen bonds . Symmetric 2,6-dichlorophenyl substitution may enhance crystallinity, though structural data for the target compound is unavailable.

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